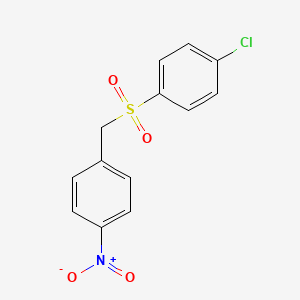
4-Chlorophenyl 4-nitrobenzyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 4-nitrobenzyl sulfone is an organic compound with the molecular formula C13H10ClNO4S It is a sulfone derivative characterized by the presence of both chlorophenyl and nitrobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorophenyl 4-nitrobenzyl sulfone can be synthesized through the reaction of 4-nitrobenzyl bromide with sodium 4-chlorothiophenoxide. The reaction typically occurs in dimethyl sulfoxide (DMSO) at room temperature. The intermediate sulfide is then oxidized in situ to form the sulfone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 4-nitrobenzyl sulfone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro group.
Oxidation and Reduction: The sulfone group can be reduced to the corresponding sulfide, and the nitro group can be reduced to an amine.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium thiophenoxide in DMSO.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed
Reduction: 4-Chlorophenyl 4-aminobenzyl sulfone.
Coupling: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
4-Chlorophenyl 4-nitrobenzyl sulfone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for
Properties
Molecular Formula |
C13H10ClNO4S |
|---|---|
Molecular Weight |
311.74 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)sulfonylmethyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H10ClNO4S/c14-11-3-7-13(8-4-11)20(18,19)9-10-1-5-12(6-2-10)15(16)17/h1-8H,9H2 |
InChI Key |
KGVBETVZAXFPLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


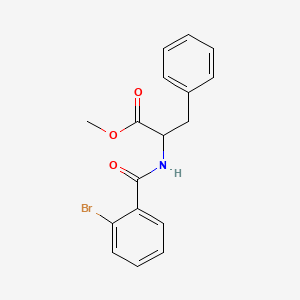
![11-(3-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15081211.png)
![N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B15081225.png)
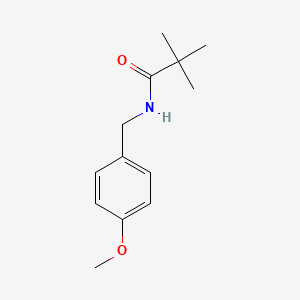

![3-(1,3-benzodioxol-5-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B15081243.png)
![4-({(E)-[4-((E)-{[4-(Aminosulfonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzenesulfonamide](/img/structure/B15081254.png)
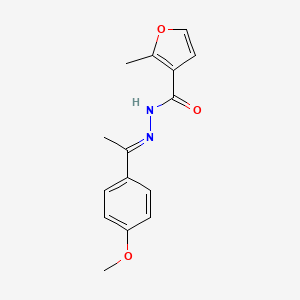
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15081266.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15081271.png)
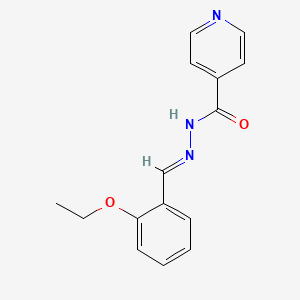
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15081288.png)
![1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B15081291.png)
![Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B15081305.png)
